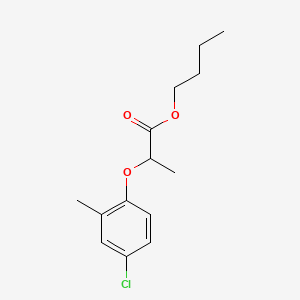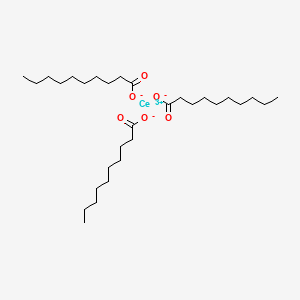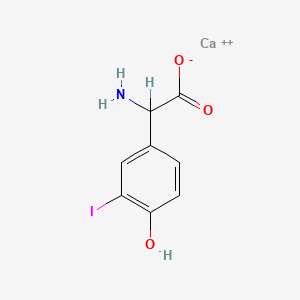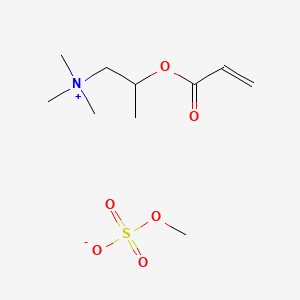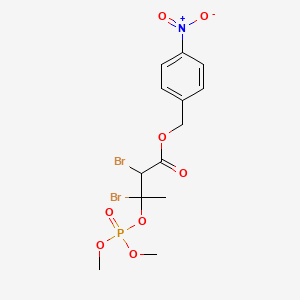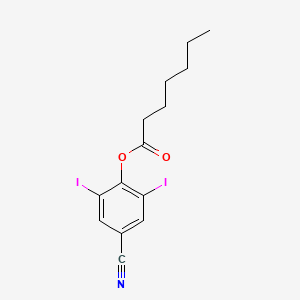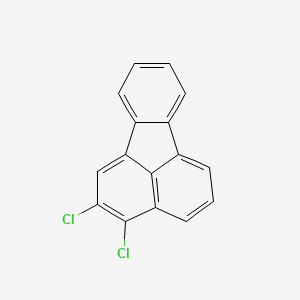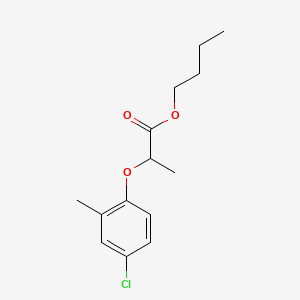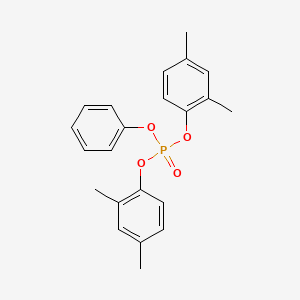
Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl dixylyl phosphate is an organophosphorus compound characterized by the presence of phenyl and dixylyl groups attached to a phosphate moiety. This compound is part of a broader class of organophosphates, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl dixylyl phosphate can be synthesized through various methods, including the reaction of phosphorus oxychloride with phenol derivatives in the presence of a base. One common approach involves the reaction of phosphorus oxychloride with anhydrous powdered sodium phenoxide, followed by distillation to obtain the desired product .
Industrial Production Methods: Industrial production of phenyl dixylyl phosphate typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenyl dixylyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and dixylyl phosphate.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Scientific Research Applications
Phenyl dixylyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl dixylyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The phosphate group plays a crucial role in these interactions by forming stable complexes with the target molecules .
Comparison with Similar Compounds
Phenylphosphates: Compounds like phenylphosphate share similar structural features but differ in their specific functional groups and reactivity.
Phosphinates and Phosphonates: These compounds have similar phosphorus-containing moieties but differ in their overall structure and chemical properties.
Uniqueness: Phenyl dixylyl phosphate is unique due to the presence of both phenyl and dixylyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86864-88-2 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
bis(2,4-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3 |
InChI Key |
LHDWQHHGFDELQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
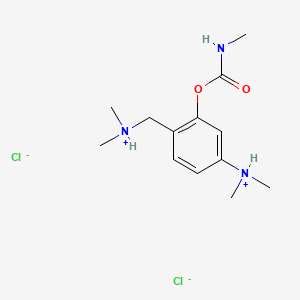
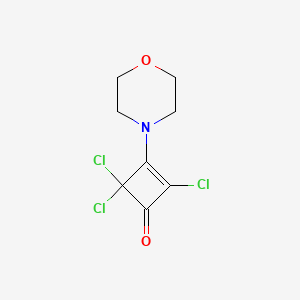
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
